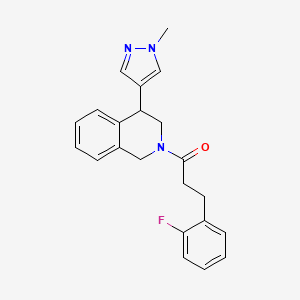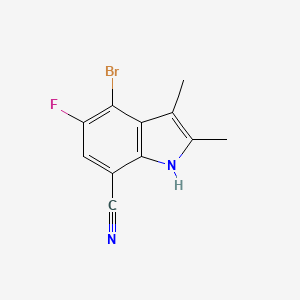
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide, also known as JNJ-1661010, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been shown to possess a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to inhibit the activity of COX-2, an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and pain. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide is its broad range of potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the treatment of a range of diseases. Another advantage of this compound is its relatively low toxicity, which makes it a safer alternative to other drugs with similar therapeutic properties.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide. One area of research could focus on the optimization of the compound's therapeutic potential by further investigating its mechanism of action. Another area of research could focus on the development of more effective formulations of this compound that improve its solubility and bioavailability. Finally, future research could focus on the development of this compound as a therapeutic agent for the treatment of specific diseases, such as cancer or Alzheimer's disease.
Conclusion
In conclusion, this compound is a promising compound with a range of potential therapeutic applications. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for the treatment of a range of diseases. Further research is needed to optimize its therapeutic potential and develop more effective formulations for in vivo administration.
Synthesis Methods
The synthesis of 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide involves the reaction of 2-chloronicotinic acid with 3-phenylpropanol in the presence of thionyl chloride to form this compound. The yield of this reaction is approximately 65%. The purity of the compound can be further improved by recrystallization using a suitable solvent.
Scientific Research Applications
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In particular, this compound has been investigated for its potential use in the treatment of chronic pain, including neuropathic pain and osteoarthritis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-9-12(6-7-17-14)15(20)18-10-13(19)8-11-4-2-1-3-5-11/h1-7,9,13,19H,8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVGEFRBRMTNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=NC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethanone, 1-(5-acetyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)-](/img/structure/B2989102.png)
![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2989104.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide](/img/structure/B2989106.png)


![ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B2989109.png)

![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)
![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2989118.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide](/img/structure/B2989119.png)


![N-(5-{(E)-2-[5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-thienyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2989123.png)